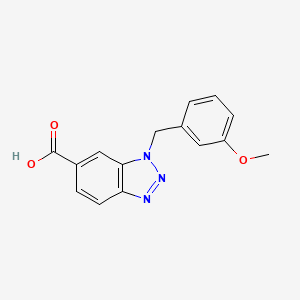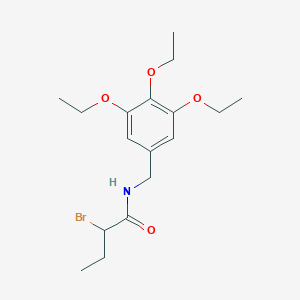
2-Bromo-N-(3,4,5-triethoxybenzyl)butanamide
Descripción general
Descripción
“2-Bromo-N-(3,4,5-triethoxybenzyl)butanamide” is a chemical compound with the molecular formula C17H26BrNO4 . It has an average mass of 388.297 Da and a Monoisotopic mass of 387.104523 Da .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include parameters such as molecular weight, melting point, boiling point, and solubility. The molecular weight of “2-Bromo-N-(3,4,5-triethoxybenzyl)butanamide” is approximately 388.297 Da .Aplicaciones Científicas De Investigación
Synthesis of α-Aminophosphonates
“2-Bromo-N-(3,4,5-triethoxybenzyl)butanamide” is utilized in the synthesis of α-aminophosphonates, which are analogues of natural amino acids. These compounds have a wide range of applications from agriculture to medical uses as anti-cancer agents, enzyme inhibitors, peptide mimetics, antibiotics, and pharmacological agents . The presence of the bromo group enhances the compound’s electronegativity, steric, and lipophilic effects, making it a valuable component in the design of bioactive compounds.
Organic Chemistry Education
In experimental teaching, the α-bromination reaction of carbonyl compounds, including derivatives of “2-Bromo-N-(3,4,5-triethoxybenzyl)butanamide”, is a significant topic. It is used to teach students about the principles of organic reactions and to foster innovation consciousness and practical aptitude .
Pharmaceutical Intermediates
The brominated derivatives of “2-Bromo-N-(3,4,5-triethoxybenzyl)butanamide” serve as significant intermediates in organic synthesis. They are extensively used in the production of pharmaceuticals, offering pathways to develop new drugs and treatments .
Pesticide Development
Compounds containing the bromo group, such as “2-Bromo-N-(3,4,5-triethoxybenzyl)butanamide”, are widely used in the development of pesticides. They are known for their broad spectrum of activity, high efficiency, low toxicity, and minimal environmental residues .
Chiroptical Methods in Structural Analysis
The compound’s derivatives are applicable in chiroptical methods for structural analysis. This is crucial for understanding the stereochemistry of organic molecules and designing molecules with specific chiral properties .
Microwave-Mediated Suzuki-Miyaura Coupling
“2-Bromo-N-(3,4,5-triethoxybenzyl)butanamide” is used in microwave-mediated Suzuki-Miyaura coupling reactions. This method is employed in the synthesis of various biaryl compounds, which are important in medicinal chemistry and materials science .
Propiedades
IUPAC Name |
2-bromo-N-[(3,4,5-triethoxyphenyl)methyl]butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26BrNO4/c1-5-13(18)17(20)19-11-12-9-14(21-6-2)16(23-8-4)15(10-12)22-7-3/h9-10,13H,5-8,11H2,1-4H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNOBVHLHIGPAIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCC1=CC(=C(C(=C1)OCC)OCC)OCC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-N-(3,4,5-triethoxybenzyl)butanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



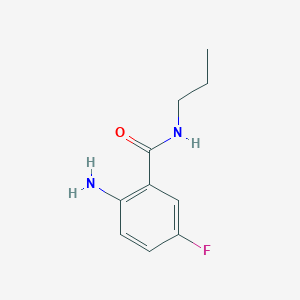
![Methyl 2-[(pyridin-3-ylmethyl)amino]benzoate](/img/structure/B1386794.png)
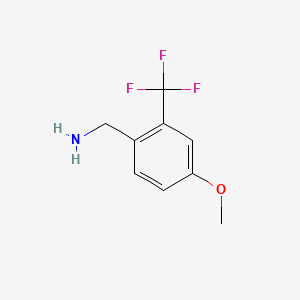
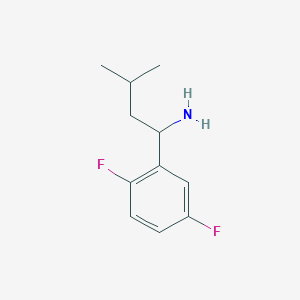
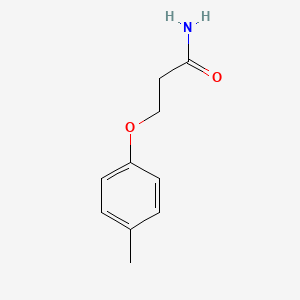
![N-(tert-Butyl)-6-(3-methylphenyl)-2-piperazin-1-ylimidazo[2,1-b][1,3,4]thiadiazol-5-amine](/img/structure/B1386803.png)
![1-[6-(4-Methylpiperidin-1-yl)pyridazin-3-yl]piperidine-3-carboxylic acid](/img/structure/B1386805.png)
![N-[1-(4-Methoxyphenyl)-3-methyl-1H-pyrazolo-[3,4-d][1,3]thiazol-5-yl]-N-methylglycine](/img/structure/B1386806.png)
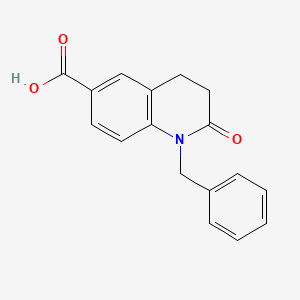
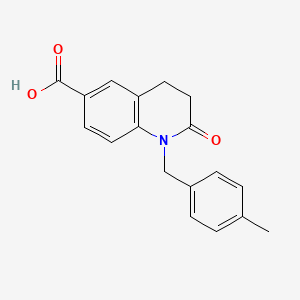
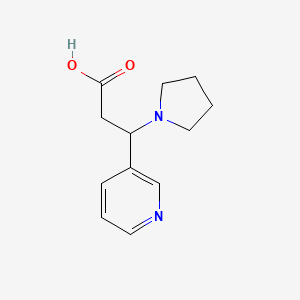
![2,3-Dimethyl-6-(4-methylphenyl)-5,6-dihydro-4H-pyrrolo[1,2-a]thieno[3,2-f][1,4]diazepine](/img/structure/B1386811.png)
![{6-[(Diethylamino)carbonyl]-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl}acetic acid](/img/structure/B1386813.png)
